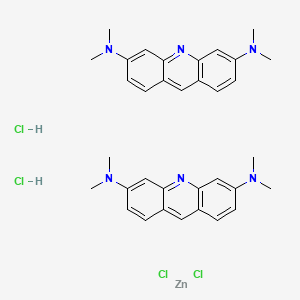
Acridine Orange hemi(zinc chloride) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine Orange hemi(zinc chloride) salt is a useful research compound. Its molecular formula is C34H40Cl4N6Zn and its molecular weight is 739.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Acridine Orange hemi(zinc chloride) salt (CAS Number: 10127-02-3) is a fluorescent dye widely utilized in biological research for its ability to selectively stain nucleic acids. This compound exhibits unique properties that make it valuable in various applications, including microscopy, flow cytometry, and as a catalyst in organic synthesis.
This compound is a metachromatic fluorescent dye that can intercalate with DNA and interact electrostatically with RNA. Its spectral characteristics vary depending on the nucleic acid it binds to:
- DNA Binding :
- Excitation Maximum: 502 nm
- Emission Maximum: 525 nm (green fluorescence)
- RNA Binding :
- Excitation Maximum: 460 nm
- Emission Maximum: 650 nm (red fluorescence)
The dye also enters acidic compartments like lysosomes, where it becomes protonated and emits red fluorescence upon blue light excitation, allowing visualization of cellular structures involved in phagocytosis and apoptosis .
Acridine Orange functions primarily through intercalation into the double helix of DNA and binding to RNA. This interaction alters the dye's fluorescence properties, enabling differentiation between double-stranded DNA (dsDNA) and single-stranded RNA or DNA (ssRNA or ssDNA). The ability to stain live cells makes it particularly useful for viability assays, as live cells will exhibit green fluorescence due to intact membranes, while dead cells will show orange-red fluorescence .
Biological Applications
- Cell Viability Testing :
- Microscopy :
- Flow Cytometry :
- Catalytic Applications :
Study on Cytotoxicity
In a study involving the cytotoxic effects of acridine orange on various human cell lines, including HEK293 (human embryonic kidney), Caco-2 (colorectal adenocarcinoma), and SKBR-3 (breast adenocarcinoma), acridine orange demonstrated significant potential for distinguishing between live and dead cells. The results indicated that acridine orange effectively stained live cells green while dead cells exhibited red fluorescence, confirming its utility in viability assays .
Application in Drug Delivery Systems
Acridine Orange has been incorporated into drug delivery systems to enhance the efficacy of chemotherapeutic agents. For example, formulations combining acridine orange with doxorubicin (DOX) showed improved drug delivery efficiency and reduced cell viability in cancer cells compared to free DOX alone. This underscores the role of acridine orange as a facilitator in targeted drug delivery systems .
Summary Table of Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3·HCl·1/2ZnCl2 |
| Molecular Weight | 369.96 g/mol |
| Appearance | Red to brown powder |
| Staining Mechanism | Intercalation with DNA/RNA |
| Excitation/Emission DNA | 502 nm / 525 nm |
| Excitation/Emission RNA | 460 nm / 650 nm |
特性
IUPAC Name |
dichlorozinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19N3.4ClH.Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;/h2*5-11H,1-4H3;4*1H;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHGLSRJKRXOSY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl.Cl[Zn]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl4N6Zn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10127-02-3 |
Source


|
| Record name | N,N,N',N'-tetramethylacridine-3,6-diamine monohydrochloride, compound with zinc dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














